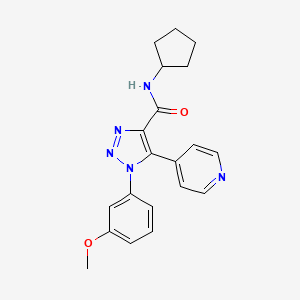

N-cyclopentyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-27-17-8-4-7-16(13-17)25-19(14-9-11-21-12-10-14)18(23-24-25)20(26)22-15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLJDBFNLYRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as compound 1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its bioactivity. The synthesis typically involves a click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for efficient formation of the triazole ring from readily available starting materials, enhancing the compound's accessibility for further study.

Anticancer Properties

Compound 1 has demonstrated notable anticancer activity across various cancer cell lines. For instance, studies have shown that it exhibits cytotoxic effects on HCT116 colorectal cancer cells with an IC50 value of 0.43 µM, significantly more potent than many existing treatments . The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Table 1: Anticancer Activity of Compound 1

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis via ROS |

| Eca109 | 2.70 | Inhibition of proliferation and migration |

| MCF-7 | 4.76 | Apoptosis induction via caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been evaluated for antimicrobial activity. Preliminary results suggest it possesses significant activity against various bacterial strains, although specific IC50 values and mechanisms are still under investigation .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components:

- Triazole Ring : Known for its ability to interact with enzymes and receptors.

- Pyridinyl Group : Enhances binding affinity and specificity towards biological targets.

- Methoxyphenyl Group : Contributes to overall lipophilicity and may influence membrane permeability.

These structural features are critical in optimizing the compound's potency and selectivity against specific cancer types and microbial strains.

Case Studies

Several studies have focused on the biological evaluation of similar triazole derivatives:

- Anticancer Evaluation : A derivative similar to compound 1 was tested against multiple cancer cell lines, showing IC50 values ranging from 2.70 µM to 5.04 µM across different types, indicating broad-spectrum anticancer potential .

- Mechanistic Insights : Research indicated that triazole compounds could modulate key signaling pathways involved in cell survival and death, providing insights into their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The structural features of N-cyclopentyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suggest potential efficacy against various cancer types. Research indicates that triazoles can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study demonstrated that triazole derivatives exhibit selective cytotoxicity against breast cancer cell lines (MDA-MB-231). The compound's ability to interfere with cellular signaling pathways involved in tumor growth positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial activities. The compound has shown promise against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting the synthesis of nucleic acids or cell wall components in microorganisms.

Case Study:

In vitro studies have shown that triazole derivatives can effectively inhibit the growth of drug-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves the azide–alkyne cycloaddition reaction, a method favored for its efficiency and selectivity. This synthetic route allows for the incorporation of various substituents that can enhance biological activity.

Table 1: Synthesis Methods for Triazole Derivatives

Potential Future Applications

The ongoing research into triazole compounds suggests a broadening scope of applications beyond traditional pharmacology:

Agrochemical Uses

Triazoles are being investigated for their potential as fungicides in agriculture due to their effectiveness against plant pathogens . The ability to modify the triazole structure could lead to more effective agrochemical products.

Material Science

The unique chemical properties of triazoles make them suitable candidates for applications in materials science, including the development of polymers and nanomaterials with enhanced properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives

*The target compound’s biological activity is inferred from structural similarities to ’s Hsp90 inhibitors.

Key Observations:

Sulfonamide-containing analogues (e.g., 4d in ) demonstrate multi-target kinase inhibition, suggesting that electronegative groups enhance binding to ATP pockets in Hsp90 and B-Raf . The 3-methoxyphenyl substituent in the target compound mirrors bioactive analogues in , where methoxy groups improve solubility and receptor interactions .

Synthetic Yields and Conditions :

- Carboxamide derivatives in were synthesized with yields of 62–71% using EDCI/HOBt-mediated coupling, comparable to methods likely employed for the target compound .

- Higher yields (e.g., 71% for 3d in ) correlate with electron-withdrawing substituents (e.g., fluorine), which stabilize intermediates during coupling .

Thermal Stability :

- Melting points (mp) for analogues range from 123–183°C (), with halogenated derivatives (e.g., 3b, mp 171–172°C) showing higher thermal stability due to increased crystallinity . The target compound’s mp is expected to fall within this range.

Hsp90 and Kinase Inhibition

Compounds like 4d () inhibit Hsp90 and kinases (B-Raf, PDHK1) via competitive binding to ATP pockets, with IC₅₀ values as low as 0.12 µM . The target compound’s pyridin-4-yl group may mimic adenine’s nitrogen atoms, facilitating similar interactions.

Bacterial SOS Response Modulation

highlights 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives as SOS response inhibitors, disrupting error-prone DNA repair in bacteria . The target compound’s 3-methoxyphenyl group could enhance penetration into Gram-negative bacteria, though this requires validation.

Q & A

Basic: What are the established synthetic routes for N-cyclopentyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach, to construct the triazole core. Key steps include:

- Pre-functionalization : Preparation of alkyne and azide precursors (e.g., cyclopentyl isocyanide, 3-methoxyphenyl azide, and pyridin-4-yl acetylene).

- Cycloaddition : Reaction under inert atmosphere with Cu(I) iodide (1–5 mol%) in solvents like DMSO or acetonitrile at 60–80°C for 12–24 hours .

- Purification : Use of HPLC or column chromatography to isolate the product (typical yields: 60–85%).

Critical Factors : Solvent polarity, catalyst loading, and reaction time significantly impact regioselectivity and yield. For example, DMSO enhances reaction rates but may require post-reaction dilution to prevent side reactions .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; pyridyl protons at δ 8.5–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole and cyclopentyl regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C24H24N5O2: 438.1925).

- X-ray Crystallography : Optional for absolute configuration determination, particularly if bioactivity studies require stereochemical clarity .

Basic: How is the compound screened for preliminary biological activity, and what assays are recommended?

Methodological Answer:

- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. The pyridyl and methoxyphenyl moieties are hypothesized to interact with kinase ATP-binding pockets .

- Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazoles often disrupt microbial membrane integrity .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and solvent-only negative controls.

Advanced: How can reaction conditions be optimized to mitigate low yields in the cycloaddition step?

Methodological Answer:

- Catalyst Screening : Replace Cu(I) iodide with Cu(I) bromide or stabilized ligands (e.g., TBTA) to reduce catalyst deactivation .

- Solvent Optimization : Test binary solvent systems (e.g., DMSO:THF 1:1) to balance reactivity and solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining yields >70% .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track azide consumption and triazole formation in real time.

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted azides) affecting bioactivity .

- Orthogonal Assays : Validate results using alternative methods (e.g., apoptosis assays vs. cell cycle analysis for cytotoxicity).

- Structural Confirmation : Re-examine NMR assignments; incorrect regiochemistry (1,4- vs. 1,5-triazole) may alter target binding .

- Batch Consistency : Ensure identical synthetic protocols and storage conditions (e.g., moisture-sensitive triazoles degrade under ambient conditions) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying the triazole core?

Methodological Answer:

- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aryl groups to assess steric effects on target binding.

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the 3-methoxyphenyl position to enhance electrophilic interactions with kinases .

- Bioisosteric Replacement : Substitute pyridin-4-yl with pyrimidine to evaluate π-π stacking efficiency.

- Pharmacokinetic Profiling : Use LogP measurements and metabolic stability assays (e.g., liver microsomes) to prioritize analogs .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonds between the carboxamide and kinase hinge regions .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Lys/Met in ATP-binding pockets).

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.